Specific Scientific Field: The specific scientific field is Supramolecular Chemistry .
Summary of the Application: “Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate” is used to modulate the self-assembly behavior of organic molecules on surfaces . The precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .
Methods of Application or Experimental Procedures: The removal amount of tert-butyl groups in tetraazaperopyrene derivatives is precisely controlled by stepwise annealing on Ag (111) . The evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP was successfully realized .
Results or Outcomes Obtained: The formation of honeycomb network structure can be attributed to the van der Waals interactions, N–Ag–N coordination bonds, and weak C–H⋯N hydrogen bonds . Further addition of two tert-butyl groups (6tBu-TAPP) leads to a completely different assembly evolution, due to the fact that the additional tert-butyl groups affect the molecular adsorption behavior and ultimately induce desorption .
This work can possibly be exploited in constructing stable and long-range ordered nanostructures in surface-assisted systems, which can also promote the development of nanostructures in functional molecular devices .
Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate is an organic compound that features a tert-butyl ester functional group combined with a pyrazole moiety. This compound is notable for its structural complexity, which includes a five-membered heterocyclic ring (the pyrazole) that is substituted with a formyl group. The presence of the tert-butyl group enhances the lipophilicity of the compound, making it suitable for various applications in medicinal chemistry and organic synthesis.
Compounds containing pyrazole rings have been extensively studied for their biological activities. Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate may exhibit various pharmacological properties, including:
The synthesis of tert-butyl 3-(3-formylpyrazol-1-yl)propanoate typically involves several steps:
Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate has potential applications in various fields:
Studies on interaction mechanisms involving tert-butyl 3-(3-formylpyrazol-1-yl)propanoate are crucial for understanding its pharmacodynamics. Potential interactions include:
Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate shares structural similarities with several other compounds that also contain pyrazole moieties or tert-butyl esters. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoate | Structure | Contains a picolinamide moiety, potentially enhancing biological activity. |
Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole))propanoate | - | Incorporates an amino-substituted benzo[d]oxazole, indicating possible diverse pharmacological effects. |
Tert-butyl 3-(2-(piperazin-1-ylethoxy))propanoate | - | Features a piperazine ring, known for its role in enhancing solubility and bioavailability. |
The uniqueness of tert-butyl 3-(3-formylpyrazol-1-yl)propanoate lies in its specific combination of structural elements that may confer distinct biological activities and synthetic utility compared to these similar compounds.